

(Z)-SU14813: A Comprehensive Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752407

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Core Summary

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activity by selectively targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This technical guide provides an in-depth overview of the biological activity of **(Z)-SU14813**, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

(Z)-SU14813 exerts its biological effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] This inhibition blocks the signaling cascades that drive cell proliferation, survival, migration, and angiogenesis.[1][2] The compound is a member of the "split kinase domain" subgroup of RTK inhibitors and shows a high degree of selectivity for its target kinases.[1]

Quantitative Data

The inhibitory activity of **(Z)-SU14813** has been quantified in both biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical IC50 Values for **(Z)-SU14813** Against Target RTKs

Target Kinase	IC50 (nM)
VEGFR1	2[5][6][7][8][9]
VEGFR2	50[5][6][7][8][9]
PDGFR β	4[5][6][7][8][9]
KIT	15[5][6][7][8][9]
FLT3	Not explicitly quantified in the provided results, but is a known target.[1][2][3][4]
CSF1R/FMS	Inhibitory activity confirmed, but IC50 not specified.[1]

Table 2: Cellular IC50 Values for **(Z)-SU14813**

Cell-Based Assay	Cell Line	Target	IC50 (nM)
VEGFR-2 Phosphorylation	Porcine Aortic Endothelial Cells	VEGFR-2	5.2[1][5][9]
PDGFR- β Phosphorylation	Porcine Aortic Endothelial Cells	PDGFR- β	9.9[1][5][9]
KIT Phosphorylation	Porcine Aortic Endothelial Cells	KIT	11.2[1][5][9]
Cell Growth Inhibition	U-118MG (Glioblastoma)	-	50-100[5][9]
VEGF-stimulated Survival	Human Umbilical Vein Endothelial Cells (HUVEC)	VEGFR	6.8[10]
PDGF-dependent Proliferation	NIH-3T3 overexpressing PDGFR- β	PDGFR- β	Not explicitly quantified, but inhibition was demonstrated.[1]
FLT3 Ligand-dependent Proliferation	OC1-AML5 (AML)	FLT3 (wild-type)	Not explicitly quantified, but inhibition was demonstrated.[1]
Autonomous Proliferation	MV4;11 (AML)	FLT3-ITD (mutant)	Not explicitly quantified, but inhibition was demonstrated.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the biochemical IC50 values of **(Z)-SU14813** against its target kinases.

- Reagents:
 - Recombinant human kinase domains (e.g., VEGFR, PDGFR, KIT) as Glutathione S-transferase (GST) fusion proteins.[1]
 - **(Z)-SU14813** stock solution (in DMSO).
 - ATP.
 - Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
 - Kinase buffer.
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of **(Z)-SU14813** in kinase buffer.
 - In a 96-well plate, add the kinase, substrate peptide, and **(Z)-SU14813** dilutions.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence).
 - Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Receptor Phosphorylation Assay (General Protocol)

This protocol describes a general method to assess the inhibitory effect of **(Z)-SU14813** on ligand-induced receptor phosphorylation in cells.

- Cell Culture:

- Culture cells (e.g., porcine aortic endothelial cells overexpressing the target receptor, or tumor cell lines) to sub-confluency.[1]
- Procedure:
 - Starve cells in serum-free medium for 18-24 hours.
 - Treat cells with various concentrations of **(Z)-SU14813** for a predetermined time (e.g., 2 hours).
 - Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period (e.g., 10-15 minutes).
 - Lyse the cells and collect the protein lysates.
 - Determine the level of receptor phosphorylation using an ELISA-based method or Western blotting with phospho-specific antibodies.
 - Normalize the phospho-protein signal to the total protein signal.
 - Calculate IC50 values from the dose-response curves.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Reagents:
 - Cell culture medium.
 - **(Z)-SU14813**.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **(Z)-SU14813** and incubate for a specified period (e.g., 72 hours).
- Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Tumor Model

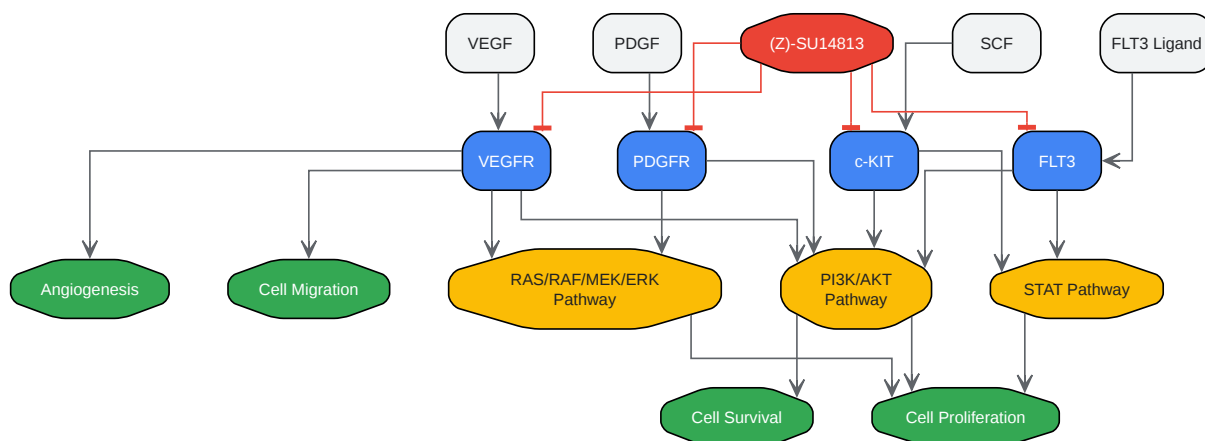
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **(Z)-SU14813** in a xenograft model.

- Animal Model:
 - Use immunodeficient mice (e.g., nude or SCID mice).
 - All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.[\[1\]](#)
- Procedure:
 - Implant human tumor cells (e.g., from various human or rat tumor cell lines) subcutaneously into the flank of the mice.[\[2\]](#)
 - Monitor tumor growth regularly by measuring tumor dimensions with calipers.
 - Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

- Administer **(Z)-SU14813** orally (p.o.) at various doses (e.g., 10, 40, 80, 120 mg/kg) twice daily (BID).[1] The compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
- Administer vehicle to the control group.
- Continue treatment for a specified duration (e.g., 21 days).[1]
- Monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of target RTK phosphorylation).

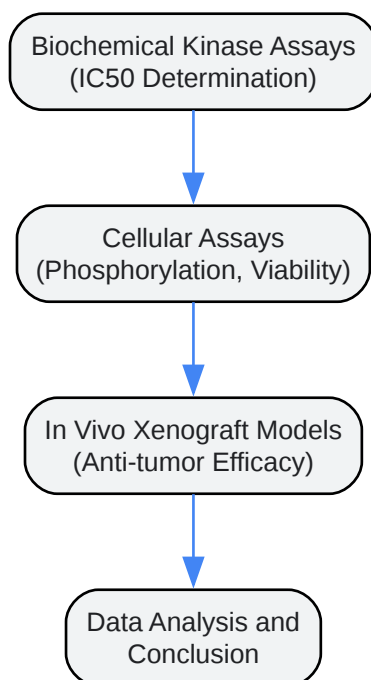
Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by **(Z)-SU14813** and a general experimental workflow for its evaluation.



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Caption: **(Z)-SU14813** inhibits multiple RTKs, blocking downstream signaling pathways.



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Caption: A typical workflow for evaluating the biological activity of **(Z)-SU14813**.

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